Cas no 1802-09-1 (7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester)

7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester structure
1802-09-1 structure
Product Name:7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester
Numero CAS:1802-09-1
MF:C21H30O3
MW:330.461106777191
CID:1995321
Update Time:2025-04-09

7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester
    • 7alpha-Hydroxy-abieta-8,11,13-trien-18-saeure-methylester
    • methyl 7-hydroxy-13-isopropylpodocarpe-8,11,13-trien-15-oate
    • methyl 7alpha-hydroxydehydroabietate
    • 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester, (1R,4aS,9R,10aR)-
    • Inchi: 1S/C21H30O3/c1-13(2)14-7-8-16-15(11-14)17(22)12-18-20(16,3)9-6-10-21(18,4)19(23)24-5/h7-8,11,13,17-18,22H,6,9-10,12H2,1-5H3/t17-,18-,20-,21-/m1/s1
    • Chiave InChI: HWUVPJJFVCOYPE-VURPSTOHSA-N
    • Sorrisi: [C@@]1(C)(C(OC)=O)[C@@]2([H])[C@@](C)(C3=C([C@H](O)C2)C=C(C(C)C)C=C3)CCC1

Proprietà sperimentali

  • Densità: 1.079±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 432.1±45.0 °C(Predicted)
  • pka: 14.38±0.60(Predicted)
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd